Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, azetidine, and thiazole rings
Mechanism of Action
Target of Action
The primary target of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is BRD4 , a member of the Bromodomain and Extra-Terminal motif (BET) family . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4, effectively binding to it . This binding inhibits the expression levels of oncogenes including c-Myc and CDK6 . The compound’s interaction with BRD4 can also block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Biochemical Pathways
The compound’s interaction with BRD4 affects the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound shows remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It concentration-dependently inhibits the expression levels of oncogenes including c-Myc and CDK6 . Furthermore, it blocks cell cycle progression at the G0/G1 phase and induces cell apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are largely determined by its interactions with various biomolecules. For instance, compounds with a thiazole ring have been found to interact with a variety of enzymes and proteins
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the formation of the isoxazole ring through a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The azetidine ring can be synthesized via a cyclization reaction of appropriate precursors under basic conditions . The final step involves the coupling of the isoxazole and azetidine rings with the 4-methylbenzo[d]thiazole moiety through an etherification reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated compounds .
Scientific Research Applications
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which also contain oxazole rings, have similar biological activities.
Thiazole Derivatives: Compounds like thiamine and various thiazole-based drugs share structural similarities and biological activities.
Azetidine Derivatives: Compounds containing azetidine rings, such as certain β-lactam antibiotics, have similar chemical properties.
Uniqueness
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWXZVSMGWLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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